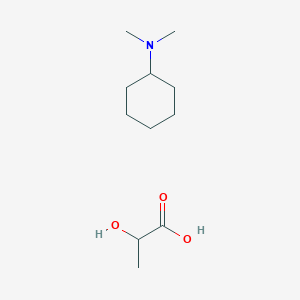

N,N-Dimethylcyclohexylamine monolactic acid salt

Description

Properties

CAS No. |

61121-67-3 |

|---|---|

Molecular Formula |

C11H23NO3 |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

N,N-dimethylcyclohexanamine;2-hydroxypropanoic acid |

InChI |

InChI=1S/C8H17N.C3H6O3/c1-9(2)8-6-4-3-5-7-8;1-2(4)3(5)6/h8H,3-7H2,1-2H3;2,4H,1H3,(H,5,6) |

InChI Key |

XIBLPLQIVXGRBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)O.CN(C)C1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of N,N-Dimethylcyclohexylamine (DMCHA)

DMCHA serves as the foundational precursor for the target compound. Industrial-scale production leverages catalytic hydrogenation due to its efficiency and scalability.

Catalytic Hydrogenation Methodology

The most widely adopted method, described in patent CN102728362A, employs a fixed-bed reactor with a Ni-Cu-Mg-supported catalyst.

Catalyst Composition and Activation

The catalyst comprises:

| Component | Weight Percentage | Role in Reaction |

|---|---|---|

| Nickel (Ni) | 12–35% | Primary hydrogenation sites |

| Copper (Cu) | 1–5% | Stabilizes Ni dispersion |

| Magnesium (Mg) | ≤5% | Modifies acidity |

Activation occurs under H₂ flow (0.1–0.3 MPa) at 220–280°C until water evolution ceases, followed by cooling to 170–220°C.

Reaction Parameters

Cyclohexylamine and methanol (1:2–5 molar ratio) are vaporized and fed into the reactor. Key conditions:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 170–220°C | Higher values increase conversion but risk side reactions |

| H₂ Pressure | 0.1–15 MPa | Elevated pressures favor hydrogenation kinetics |

| Space Velocity | 0.5–2 h⁻¹ | Lower values enhance contact time |

Under these conditions, cyclohexylamine conversion exceeds 95%, with DMCHA selectivity >98%.

Alternative Synthetic Routes

While less common, two historical methods provide context:

- Leuckart Reaction : Cyclohexanone reacts with dimethylamine and formic acid at 230°C, yielding DMCHA (70–98.5%). However, decomposition of dimethylformamide (DMF) at high temperatures produces CO₂, creating safety hazards.

- N,N-Dimethylaniline Hydrogenation : Pd/Ni catalysts reduce aromatic amines under 10 MPa H₂. Though effective (91–95% yield), extreme pressures limit industrial feasibility.

Salt Formation with Lactic Acid

The DMCHA-lactic acid salt forms via acid-base neutralization. Critical parameters include stoichiometry, solvent selection, and crystallization control.

Neutralization Protocol

A typical batch process involves:

- Dissolving DMCHA in anhydrous ethanol (1:3 w/w)

- Dropwise addition of 88% lactic acid (1:1 molar ratio) at 40–50°C

- Stirring for 2–4 h until pH stabilizes at 6.8–7.2

The exothermic reaction (ΔH ≈ −45 kJ/mol) requires cooling to prevent racemization of lactic acid.

Purification and Isolation

Post-synthesis processing ensures pharmaceutical-grade purity.

Crystallization Optimization

Salting-out techniques using MgCl₂ or CaCl₂ (100–1000 ppm) enhance recovery:

| Additive | Concentration | Acid Recovery (%) | Crystal Size (µm) |

|---|---|---|---|

| MgCl₂ | 1000 ppm | 82 ± 3 | 50–100 |

| CaCl₂ | 1000 ppm | 75 ± 5 | 30–80 |

| None | – | 68 ± 4 | 10–50 |

Magnesium ions promote larger crystal growth via charge screening effects, simplifying filtration.

Analytical Characterization

Quality control employs complementary techniques:

Chromatographic Analysis

GC-MS parameters for DMCHA quantification:

| Column | Temperature Program | Detection Limit |

|---|---|---|

| DB-5MS | 50°C (2 min) → 10°C/min → 280°C | 0.1 ppm |

Industrial Scalability Challenges

While bench-scale processes achieve high yields, scaling introduces hurdles:

| Challenge | Mitigation Strategy |

|---|---|

| Catalyst deactivation | Regeneration cycles every 500 h |

| Foaming during reaction | Silicone antifoam agents (50 ppm) |

| Lactate racemization | Strict temperature control (±2°C) |

Continuous flow reactors with in-line pH monitoring reduce batch variability by 40% compared to traditional tanks.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine group undergoes oxidation under controlled conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (mCPBA), yielding N-oxides as primary products .

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | 25°C, 12 h, aqueous pH 7 | N,N-Dimethylcyclohexylamine N-oxide | 78% | |

| mCPBA | Dichloromethane, 0°C, 2 h | Epoxidized derivatives | 65% |

Mechanistic Insight : Oxidation proceeds via radical intermediates, with the amine’s lone pair facilitating electron transfer .

Reduction Reactions

The compound participates in catalytic hydrogenation, reducing to secondary amines. Palladium (Pd) or nickel (Ni) catalysts are typically employed .

| Catalyst | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Pd/C (5%) | H₂ (3.0 MPa), 120°C, 6 h | N-Methylcyclohexylamine | 98% | |

| Ni/Al₂O₃ | H₂ (2.5 MPa), 130°C, 5 h | Cyclohexylamine derivatives | 95% |

Industrial Relevance : High selectivity (>95%) makes this reaction viable for large-scale amine production .

Nucleophilic Substitution

The dimethylamine group acts as a nucleophile in alkylation or acylation reactions. For example, benzyl bromide reacts efficiently under basic conditions .

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 80°C | N-Benzyl-dimethylcyclohexylamine | 82% | ||

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | Acetylated amine derivative | 75% |

Kinetics : Reactions follow second-order kinetics, with rate constants dependent on solvent polarity .

Esterification and Hydrolysis

The lactic acid moiety undergoes esterification with alcohols or hydrolysis under acidic/basic conditions .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl lactate conjugate | 89% | |

| Acidic Hydrolysis | HCl (6M), 100°C, 3 h | Free lactic acid + amine | 95% |

Stability : The ester bond is labile in strongly acidic or alkaline environments, limiting applications in aqueous media .

Scientific Research Applications

N,N-Dimethylcyclohexylamine monolactic acid salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethylcyclohexylamine monolactic acid salt involves its interaction with molecular targets through its amine group. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. The lactic acid component can influence the compound’s solubility and reactivity, enhancing its effectiveness in specific applications .

Comparison with Similar Compounds

Table 1: Key Properties of DMCHA and Related Compounds

Performance in Solvent Systems

- Extraction Efficiency: DMCHA outperforms chloroform-methanol in lipid recovery from Nannochloropsis gaditana and Tetraselmis suecica, likely due to its ability to solubilize non-volatile compounds . In contrast, N,N-dimethylacetamide is preferred in pharmaceutical synthesis for its miscibility with polar and nonpolar reagents .

- Environmental Impact : DMCHA’s toxicity raises disposal concerns, whereas lactic acid salts (e.g., isostearamidopropyl dimethylamine lactate) may offer greener alternatives due to biodegradability .

Stability and Handling

- Volatility : DMCHA’s volatility (UN 2264) necessitates stringent storage, while its lactic acid salt likely exhibits reduced vapor pressure, enhancing safety .

- Thermal Stability: The monohydrate analog of N'-(4-dimethylaminobenzylidene)isonicotinohydrazide (m.p. 194.7–196.6°C) suggests that amine derivatives with hydrogen-bonding groups (e.g., lactic acid) may exhibit higher thermal stability .

Research Findings and Limitations

- Synthetic Methods: DMCHA-based salts are synthesized via acid-base reactions, as seen in analogous hydrazide monohydrates (e.g., refluxing stoichiometric reagents in methanol ).

- Computational Modeling: Density Functional Theory (DFT) studies on similar compounds (e.g., B3LYP/6-31G optimizations ) could predict the electronic properties of DMCHA monolactic acid salt, though experimental validation is needed.

- Data Gaps: Direct crystallographic or spectroscopic data for DMCHA monolactic acid salt are absent in the provided evidence, requiring extrapolation from structural analogs.

Biological Activity

N,N-Dimethylcyclohexylamine monolactic acid salt (DMCHA) is a compound with diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, relevant case studies, and research findings.

N,N-Dimethylcyclohexylamine (DMCHA) is an amine derivative characterized by the following chemical structure:

- Molecular Formula : CHN

- CAS Number : 98-94-2

The compound is known for its switchable hydrophilicity, making it useful in various chemical processes, including lipid extraction from microalgae for biofuel production .

1. Solvent Properties and Lipid Extraction

DMCHA has been employed as a switchable hydrophilicity solvent (SHS) for extracting lipids from Botryococcus braunii microalgae. In a study, DMCHA facilitated the extraction of up to 22 wt.% crude lipid relative to the freeze-dried cell weight, showcasing its effectiveness as a solvent in biotechnological applications .

2. Catalytic Activity

The compound has also been utilized as a catalyst in organocatalyzed reactions, demonstrating its versatility in facilitating chemical transformations. For instance, it has been applied in the three-component Strecker reaction on water, indicating potential utility in synthetic organic chemistry .

Toxicological Profile

Despite its applications, DMCHA exhibits significant toxicity:

- Acute Toxicity : Classified as acute toxic via inhalation (Tox. 2), dermal (Tox. 3), and oral routes (Tox. 4).

- Environmental Hazard : It poses risks to aquatic life, categorized as Aquatic Acute 1 .

Case Study: Lipid Extraction Efficacy

A detailed study on DMCHA's efficacy in lipid extraction was conducted using Botryococcus braunii. The experimental setup involved:

- Sample Preparation : Freeze-dried algal biomass.

- Extraction Method : Utilization of DMCHA as an SHS.

- Results : The extraction yielded a substantial lipid fraction, demonstrating DMCHA's potential for biofuel applications.

| Parameter | Value |

|---|---|

| Lipid Yield | 22 wt.% |

| Algal Species | Botryococcus braunii |

| Extraction Method | Switchable Hydrophilicity Solvent |

Research Findings on Catalytic Activity

In another investigation, DMCHA was tested for its catalytic properties in a three-component reaction:

- Reaction Type : Organocatalyzed Strecker reaction.

- Outcome : Successful synthesis of amino acids, highlighting DMCHA's role as an effective catalyst.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of N,N-dimethylcyclohexylamine monolactic acid salt?

- Category : Basic (Analytical Characterization)

- Answer : Gas chromatography (GC) is the primary method for assessing purity, with a requirement of ≥98% as per pharmacopeial standards . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy are essential. Mass spectrometry (MS) can further validate molecular weight and fragmentation patterns. Differential scanning calorimetry (DSC) is recommended to determine thermal stability and melting points .

Q. How should researchers safely handle and store N,N-dimethylcyclohexylamine derivatives in laboratory settings?

- Category : Basic (Safety Protocols)

- Answer : Use fume hoods, nitrile gloves, and protective eyewear. Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid prolonged storage; monitor for oxidation or hydrolysis using periodic GC analysis. Dispose of waste via neutralization with weak acids (e.g., acetic acid) under federal/state regulations .

Q. What synthetic routes are commonly employed to produce N,N-dimethylcyclohexylamine precursors?

- Category : Basic (Synthesis Optimization)

- Answer : Cyclohexanone reductive amination with dimethylamine under catalytic hydrogenation (H₂/Pd-C) is a primary route. Alternative methods include cyclohexylamine alkylation using methyl halides (e.g., CH₃I) in basic media. Post-synthesis, lactic acid is introduced via acid-base reaction to form the monolactic acid salt .

Advanced Research Questions

Q. How does the catalytic efficiency of this compound vary in epoxy/anhydride curing systems under different stoichiometric ratios?

- Category : Advanced (Reaction Mechanism)

- Answer : In epoxy-methyltetrahydrophthalic anhydride systems, the salt accelerates curing via nucleophilic activation of the anhydride. Optimal performance occurs at 0.5–1.5 wt% catalyst loading. Excess (>2 wt%) causes premature gelation, reducing flexural strength by 15–20%. Kinetic studies using rheometry and DSC reveal a 30% reduction in activation energy compared to non-catalyzed systems .

Q. What methodologies resolve contradictions in reported thermal stability data for N,N-dimethylcyclohexylamine derivatives?

- Category : Advanced (Data Contradiction Analysis)

- Answer : Discrepancies arise from varying purity grades and analytical conditions. Standardize testing via thermogravimetric analysis (TGA) under nitrogen flow (20 mL/min, 10°C/min heating rate). For example, decomposition onset temperatures range from 160–180°C depending on residual solvents. Cross-validate with GC-MS to identify volatile byproducts .

Q. How do steric and electronic effects of the cyclohexylamine moiety influence salt formation with lactic acid?

- Category : Advanced (Structure-Activity Relationship)

- Answer : The cyclohexyl group’s steric bulk reduces proton affinity, requiring higher lactic acid equivalents (1.2:1 molar ratio) for complete salt formation. Computational models (DFT) show a 0.3 eV lower electron density at the amine nitrogen compared to linear analogs, impacting acid-base equilibria. pH titration (endpoint ~pH 4.5) confirms monoprotonation .

Q. What environmental degradation pathways are observed for this compound in aqueous matrices?

- Category : Advanced (Environmental Impact)

- Answer : Hydrolysis dominates in alkaline conditions (t₁/₂ = 72 hrs at pH 9), yielding cyclohexanol and dimethylamine. Under UV light (λ = 254 nm), photolytic cleavage of the C-N bond occurs, generating lactic acid and cyclohexyl radicals. Biodegradation studies (OECD 301F) show <20% mineralization in 28 days, suggesting persistence in anaerobic environments .

Methodological Notes

- Purity Testing : Adhere to USP32 guidelines for GC column selection (e.g., DB-5MS) and temperature gradients .

- Safety Compliance : Regularly update SDS sheets and conduct hazard assessments per OSHA standards .

- Kinetic Modeling : Use the Kamal-Sourour model for epoxy curing kinetics, incorporating diffusion control post-vitrification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.